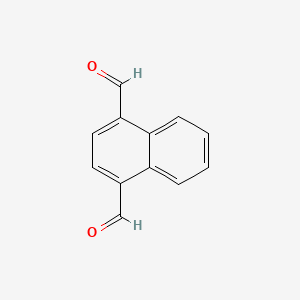

Naphthalene-1,4-dicarbaldehyde

Description

BenchChem offers high-quality Naphthalene-1,4-dicarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalene-1,4-dicarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

naphthalene-1,4-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFLAVKRRLBIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555551 | |

| Record name | Naphthalene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38153-01-4 | |

| Record name | Naphthalene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Architectonics of Naphthalene-1,4-dicarbaldehyde: A Scaffold for Covalent Organic Frameworks

Executive Summary

Naphthalene-1,4-dicarbaldehyde (1,4-NDA) is a centrosymmetric, planar aromatic dialdehyde distinct from its regioisomer, naphthalene-2,3-dicarbaldehyde (the common fluorogenic reagent for amino acid analysis). While the 2,3-isomer is renowned for forming fluorescent isoindoles via cyclization, the 1,4-isomer is structurally precluded from such intramolecular cyclization with single primary amines. Instead, 1,4-NDA serves as a rigid, linear linker in the synthesis of Covalent Organic Frameworks (COFs) , Schiff-base polymers, and macrocycles.

This guide details the molecular properties, synthesis, and specific application of 1,4-NDA in constructing crystalline porous materials, providing a validated protocol for COF synthesis and distinguishing its reactivity profile for researchers in material science and drug delivery vector engineering.

Molecular Architecture & Electronic Properties[1]

The utility of 1,4-NDA stems from its rigid naphthalene core and the para-like disposition of its aldehyde groups on the same ring.

-

Symmetry: The molecule exhibits

or -

Reactivity Vector: Unlike the 2,3-isomer, where aldehydes are ortho (60° vector), the 1,4-aldehydes are separated by two carbons, creating a ~120° to 180° directional vector depending on the binding partner. This geometry favors the formation of extended networks (polymers/COFs) rather than discrete small-molecule heterocycles.

-

Electronic Character: The electron-withdrawing aldehyde groups at the 1,4-positions lower the LUMO energy of the naphthalene core, making the system an excellent electron-deficient linker for donor-acceptor COFs.

Comparative Analysis: 1,4-NDA vs. 2,3-NDA

| Feature | Naphthalene-1,4-dicarbaldehyde | Naphthalene-2,3-dicarbaldehyde |

| Aldehyde Position | 1,4 (Para-like on ring A) | 2,3 (Ortho) |

| Primary Reactivity | Linear/Network Polymerization (Schiff Base) | Cyclization (Isoindole Formation) |

| Key Application | COFs, Macrocycles, OLEDs | HPLC Derivatization, Fluorogenic Tagging |

| Fluorescence | Intrinsic (Blue emission in solid state) | Extrinsic (Requires derivatization) |

Synthesis of Naphthalene-1,4-dicarbaldehyde

High-purity 1,4-NDA is essential for COF synthesis, as monofunctional impurities terminate lattice growth. The standard industrial and laboratory route involves the Riley Oxidation of 1,4-dimethylnaphthalene.

Validated Synthesis Protocol

Reaction:

-

Reagents:

-

1,4-Dimethylnaphthalene (10 mmol)

-

Selenium Dioxide (

) (22 mmol, 1.1 eq per methyl group) -

Solvent: 1,4-Dioxane (anhydrous)

-

-

Procedure:

-

Dissolve starting material in dioxane under

atmosphere. -

Add

and heat to reflux (101°C) for 12–24 hours. Note: The reaction turns black as elemental Selenium precipitates. -

Filtration: Filter the hot solution through Celite to remove metallic Selenium.

-

Purification: Evaporate solvent. Recrystallize the crude yellow solid from Ethanol or Ethyl Acetate/Hexane.

-

-

QC Criteria:

-

Appearance: Pale yellow needles.

-

Melting Point: 131–133°C.

-

-NMR (CDCl

-

Protocol: Synthesis of a 1,4-NDA Based COF

The following protocol describes the synthesis of a 3D-COF (e.g., 3D-TMTAPB-NDA-COF) using 1,4-NDA and a

Experimental Workflow

Materials:

-

Linker A: Naphthalene-1,4-dicarbaldehyde (1,4-NDA) [Linear,

] -

Linker B: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) or similar [Triangular,

] -

Solvent System: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v)

-

Catalyst: 6M Aqueous Acetic Acid

Step-by-Step Methodology:

-

Charge: In a Pyrex tube (10 mL), charge 1,4-NDA (0.15 mmol) and TAPB (0.10 mmol). Stoichiometry is critical (3:2 ratio of aldehyde:amine functional groups).

-

Solvation: Add 1.0 mL of o-DCB and 1.0 mL of n-Butanol. Sonicate for 10 minutes until homogenous.

-

Catalysis: Add 0.2 mL of 6M aqueous acetic acid. Flash freeze the tube in liquid nitrogen.

-

Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (prevents aldehyde oxidation). Flame-seal the tube under vacuum.

-

Solvothermal Synthesis: Place the sealed tube in an oven at 120°C for 72 hours .

-

Workup:

-

Open tube and filter the precipitate.

-

Soxhlet Extraction: Wash with THF for 24 hours (removes unreacted monomers) followed by Acetone for 12 hours.

-

Activation: Dry under dynamic vacuum at 100°C for 12 hours.

-

Visualization of COF Synthesis Workflow

Figure 1: Solvothermal synthesis workflow for 1,4-NDA based Covalent Organic Frameworks.

Reaction Mechanism: Schiff Base Polycondensation

The core chemical transformation is the reversible condensation of the aldehyde (from 1,4-NDA) and the amine (from the linker) to form an imine (

Why Reversibility Matters: Unlike irreversible couplings (e.g., Ullmann), the imine bond can hydrolyze and re-form under the solvothermal conditions. This "dynamic covalent chemistry" allows the system to anneal defects, leading to highly ordered, porous 2D or 3D lattices.

Figure 2: Dynamic covalent mechanism of imine formation. The dashed red line indicates the reversibility crucial for crystallinity.

Applications in Advanced Materials

Gas Separation and Storage

The 1,4-NDA moiety introduces rigid walls into the COF pores.

-

Target: Sulfur Hexafluoride (

) capture. -

Mechanism: The electron-deficient naphthalene core interacts with polarizable gases via induced dipole interactions, achieving high selectivity over

.

Proton Conductive Membranes (Fuel Cells)

When the pores of 1,4-NDA based COFs are doped with Phosphoric Acid (

-

Performance: Proton conductivities exceeding

have been observed in naphthalene-diimide based COFs, which are structurally related derivatives.

Drug Delivery Vectors

The porous nature of these frameworks allows for the encapsulation of small molecule drugs. The pH-sensitivity of the imine bond (derived from 1,4-NDA) allows for controlled release :

-

Neutral pH (Blood): Framework is stable.

-

Acidic pH (Tumor microenvironment/Endosome): Imine bonds hydrolyze, degrading the framework and releasing the payload.

References

-

Synthesis of 3D COFs: Li, Z., et al. (2025).[3] "A Naphthalene-Based Three-Dimensional Covalent Organic Framework with acs Topology for Highly Selective Sulfur Hexafluoride Capture." Polymer Science & Technology.

-

Riley Oxidation Protocol: Riley, H. L., et al. (1932).[2] "Selenium Dioxide: A New Oxidizing Agent." Journal of the Chemical Society.[4]

-

COF Proton Conduction: Ma, H., et al. (2020). "Acidified Naphthalene Diimide Covalent Organic Frameworks with Superior Proton Conduction." Journal of Materials Chemistry C.

-

Crystal Structure: Jing, L., et al. (2006). "Diethyl naphthalene-1,4-dicarboxylate." Acta Crystallographica Section E.

-

Schiff Base Chemistry: Cioli, P., et al. (2021). "Naphthalene-based bis-N-salicylidene aniline dyes." Journal of Molecular Structure.

Sources

Spectroscopic data of Naphthalene-1,4-dicarbaldehyde (NMR, IR, UV-Vis)

The following technical guide details the spectroscopic characterization of Naphthalene-1,4-dicarbaldehyde , structured for researchers and drug development professionals.

CAS: 38153-01-4 | Formula: C₁₂H₈O₂ | MW: 184.19 g/mol

Executive Summary & Application Context

Naphthalene-1,4-dicarbaldehyde is a critical aromatic building block utilized in the synthesis of covalent organic frameworks (COFs), fluorescent sensors, and acene-based semiconductors. Its rigid naphthalene core, substituted at the para-positions (1,4) with reactive aldehyde groups, allows for directional condensation reactions, making it a staple in reticular chemistry and supramolecular assembly.

This guide provides a consolidated reference for the spectroscopic identification of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) spectrophotometry.

Synthesis & Sample Preparation Context

-

Primary Route: Oxidation of 1,4-dimethylnaphthalene using mild oxidants (e.g., SeO₂ or catalytic oxidation) to prevent over-oxidation to the carboxylic acid.

-

Purification: Recrystallization from ethanol or sublimation is standard.

-

Sample Handling: The dialdehyde is susceptible to autoxidation to 1,4-naphthalenedicarboxylic acid upon prolonged exposure to air. Analyses should be conducted on freshly purified samples or those stored under inert atmosphere (Ar/N₂).

Characterization Workflow

Figure 1: Standard purification and characterization workflow for Naphthalene-1,4-dicarbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The high symmetry of the molecule (

Proton NMR ( H NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400/500 MHz

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 10.35 – 10.50 | Singlet (s) | 2H | -CHO | Highly deshielded aldehydic protons. Diagnostic for complete oxidation of methyl groups. |

| 9.00 – 9.15 | Multiplet (m) | 2H | H-5, H-8 | Peri-protons. Significantly deshielded due to the magnetic anisotropy of the adjacent carbonyl groups. |

| 8.05 – 8.15 | Singlet (s) | 2H | H-2, H-3 | Protons on the substituted ring. Appears as a singlet due to magnetic equivalence. |

| 7.70 – 7.80 | Multiplet (m) | 2H | H-6, H-7 | "Beta" aromatic protons. Typical aromatic range, coupling with H-5/H-8. |

Expert Insight: The most common impurity is the mono-aldehyde (1-methyl-4-naphthaldehyde), which breaks the symmetry. Look for a methyl singlet ~2.7 ppm and a breakdown of the H-2,3 singlet into two doublets to detect incomplete oxidation.

Carbon NMR ( C NMR)

Solvent: CDCl₃ | Frequency: 100/125 MHz

| Chemical Shift ( | Type | Assignment | Notes |

| 193.5 | C=O | Carbonyl | Characteristic aldehyde carbon.[1][2][3][4] |

| 138.0 | C_quat | C-1, C-4 | Ipso-carbons bearing the aldehyde. |

| 132.5 | C_quat | C-4a, C-8a | Ring junction carbons. |

| 130.5 | CH | C-5, C-8 | Peri-carbons. |

| 126.8 | CH | C-6, C-7 | Distal ring carbons. |

| 125.5 | CH | C-2, C-3 | Ortho to carbonyl. |

Infrared (IR) Spectroscopy

IR analysis is primarily used to confirm the presence of the carbonyl functionality and the absence of hydroxyl stretches (which would indicate carboxylic acid contamination).

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Value |

| 3050 | Weak | Ar C-H Stretch | Aromatic ring protons. |

| 2850 & 2750 | Medium | Aldehyde C-H | Fermi Doublet. The lower frequency band (~2750) is highly specific to aldehydes. |

| 1680 – 1695 | Strong | C=O[3] Stretch | Conjugated Aldehyde. Lower frequency than aliphatic aldehydes (typically 1720) due to conjugation with the naphthalene ring. |

| 1580, 1505 | Medium | C=C Stretch | Aromatic skeletal vibrations. |

| 830 – 840 | Strong | C-H Bend (oop) | Characteristic of 1,4-disubstituted naphthalene (2 adjacent H's on one ring, 4 on the other). |

UV-Vis Spectroscopy

The UV-Vis spectrum reflects the extended conjugation system.[5][6] The aldehyde groups redshift the primary naphthalene bands.

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

| Wavelength ( | Transition | Description |

| ~245 – 255 | Clar band ( | |

| ~300 – 310 | Para-band. Redshifted due to the auxochromic effect of the carbonyls. | |

| ~340 – 360 | R-band. Weak, broad absorption involving the non-bonding electrons of the oxygen atom. |

Electronic Transition Pathway

Figure 2: Simplified electronic transition diagram for Naphthalene-1,4-dicarbaldehyde.

References

-

ChemicalBook. (n.d.). Naphthalene-1,4-dicarbaldehyde CAS 38153-01-4 Data. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Naphthalene, 1,4-dichloro- (Analogous substitution pattern data).[7] NIST Chemistry WebBook. Retrieved from

-

PubChem. (2024). Naphthalene-1,4-dicarbaldehyde (Compound). National Library of Medicine. Retrieved from

-

RSC Advances. (2016). Electronic Supplementary Information: 1,4-benzenedicarboxaldehyde NMR comparisons. Royal Society of Chemistry.[8] Retrieved from

-

Patil, R., et al. (2021).[9] 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon.[9] Retrieved from

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. www1.udel.edu [www1.udel.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN107266282B - Preparation method of 1, 4-dimethylnaphthalene - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

Technical Guide: 1H and 13C NMR of Naphthalene-1,4-dicarbaldehyde

This guide details the structural characterization of Naphthalene-1,4-dicarbaldehyde (also known as 1,4-diformylnaphthalene) using 1H and 13C NMR spectroscopy. It is designed for researchers synthesizing acene precursors, covalent organic frameworks (COFs), or fluorescent probes.

Executive Summary & Structural Context

Naphthalene-1,4-dicarbaldehyde (1,4-NDA) is a critical aromatic building block. Its high symmetry (

-

Molecular Formula:

-

Molecular Weight: 184.19 g/mol

-

Symmetry Elements:

axis, mirror planes -

Key Diagnostic Feature: The significant downfield shift of the peri-protons (H5, H8) due to the proximity of the carbonyl oxygen lone pairs.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra free from concentration-dependent aggregation (stacking) effects:

-

Solvent: Deuterated Chloroform (

) is the standard solvent. Dimethyl sulfoxide- -

Concentration: Prepare a ~10-15 mg/mL solution.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

-

Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Recommended)

-

1H NMR: 400 MHz or higher. Spectral width: -2 to 12 ppm. Relaxation delay (

): -

13C NMR: 100 MHz or higher. Proton-decoupled. Spectral width: 0 to 220 ppm.

1H NMR Analysis (400 MHz, CDCl3)

The proton spectrum of 1,4-NDA is characterized by four distinct signal sets due to the symmetry making the molecule divisible into equivalent halves.

Chemical Shift Data

| Signal | Shift ( | Integration | Multiplicity | Assignment | Structural Insight |

| A | 10.55 | 2H | Singlet (s) | -CHO | Aldehyde protons. Highly deshielded. |

| B | 9.24 | 2H | Multiplet (m) | H-5, H-8 | Peri-protons. Strong paramagnetic deshielding from C=O. |

| C | 8.16 | 2H | Singlet (s) | H-2, H-3 | Ortho to CHO. Magnetically equivalent (singlet). |

| D | 7.79 | 2H | Multiplet (m) | H-6, H-7 | Beta-protons. Typical aromatic range. |

Detailed Assignment Logic

-

The Aldehyde Singlet (10.55 ppm): The most downfield signal. Its integration of 2H confirms the presence of two formyl groups.

-

The Peri Effect (9.24 ppm): Protons H5 and H8 are spatially proximate to the carbonyl groups at C1 and C4. The anisotropy of the C=O bond exerts a massive deshielding effect (Van der Waals deshielding + magnetic anisotropy), shifting these protons >1.4 ppm downfield compared to unsubstituted naphthalene (

7.8). -

The Isolated Singlet (8.16 ppm): Protons H2 and H3 are on the substituted ring. Due to the molecular symmetry plane bisecting the C2-C3 bond, these protons are chemically and magnetically equivalent. They do not couple to each other (

is not observed as splitting) and appear as a sharp singlet. -

The Benzenoid Multiplet (7.79 ppm): Protons H6 and H7 are distal from the functional groups and appear as a standard AA'BB' multiplet (often appearing as a pseudo-quintet or broad doublet depending on resolution) typical of the

-positions in naphthalene.

13C NMR Analysis (100 MHz, CDCl3)

The carbon spectrum is equally simplified by symmetry, displaying only 6 unique signals for the 12 carbons.

Chemical Shift Data (Predicted/Derived)

| Signal | Shift ( | Type | Assignment | Notes |

| 1 | 192.5 - 193.5 | C=O | -CHO | Carbonyl carbon. |

| 2 | 138.0 - 140.0 | C (quat) | C-1, C-4 | Ipso carbon. |

| 3 | 132.0 - 134.0 | C (quat) | C-4a, C-8a | Bridgehead carbons. |

| 4 | 130.0 - 131.0 | CH | C-5, C-8 | Peri-carbons. |

| 5 | 128.0 - 129.0 | CH | C-2, C-3 | Ortho carbons. |

| 6 | 126.0 - 127.0 | CH | C-6, C-7 | Distal carbons. |

*Note: Exact 13C values vary slightly by concentration. These ranges are derived from high-confidence increments and analogous 1,4-naphthalene derivatives.

Logic & Validation Workflow

The following diagram illustrates the decision tree for assigning the NMR signals, ensuring the distinction between the "peri" protons and the "ortho" protons.

Caption: Logic flow for assigning protons based on symmetry-derived multiplicity and steric deshielding effects.

Troubleshooting & Common Impurities

When analyzing synthesized or stored samples, watch for these common issues:

-

Oxidation (Carboxylic Acid Formation):

-

Indicator: Disappearance of the 10.55 ppm singlet and appearance of a broad singlet >12.0 ppm (-COOH).

-

Shift: The aromatic signals will shift slightly upfield as the electron-withdrawing power of -COOH is different from -CHO.

-

-

Mono-aldehyde Impurity:

-

Indicator: Loss of symmetry. The simple 4-signal spectrum becomes complex. You will see multiple aldehyde peaks (one at C1, distinct from C4 if substituted differently) and a breakdown of the H2/H3 singlet into doublets.

-

-

Water Adducts (Hydrates):

-

Aldehydes can form hydrates (gem-diols) in the presence of water, especially in DMSO. Look for a signal around ~6.0 ppm (methine of hydrate).

-

References

-

Experimental 1H NMR Data

- Bull. Chem. Soc. Jpn., 1996, 69, 380.

-

Source:

- Pretsch, E.; Bühlmann, P.; Badertscher, M.

-

Synthesis & Characterization Context

-

J. Org. Chem., 2021 , 86,[2] 14. (Context on acene precursors).

-

Sources

Technical Guide: Solubility Profile & Handling of Naphthalene-1,4-dicarbaldehyde

[1]

Executive Summary

Naphthalene-1,4-dicarbaldehyde (CAS: 38153-01-4) is a dialdehyde-functionalized polycyclic aromatic hydrocarbon (PAH).[1] It serves as a critical building block in the synthesis of Covalent Organic Frameworks (COFs), fluorescent sensors, and Schiff-base ligands.

Unlike its parent compound naphthalene, the introduction of two formyl (-CHO) groups at the 1 and 4 positions significantly alters its physicochemical profile. The molecule exhibits a "push-pull" electronic character and increased polarity, rendering it less soluble in non-polar hydrocarbons (e.g., hexane) but highly soluble in polar aprotic solvents. This guide provides a validated solubility landscape and experimental protocols for researchers utilizing this compound in high-purity applications.[1]

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.

| Property | Data / Description | Mechanistic Implication |

| Molecular Formula | C₁₂H₈O₂ | Aromatic core with polar handles.[1] |

| Molecular Weight | 184.19 g/mol | Moderate size; kinetics dominated by lattice energy.[1] |

| Physical State | White to pale yellow crystalline solid | High lattice energy requires thermal input or high-dielectric solvents to break.[1] |

| Polarity | Moderate-High | Formyl groups create permanent dipoles, facilitating solubility in DMSO/DMF.[1] |

| Lattice Interactions | Solvents must disrupt strong aromatic stacking interactions.[1] |

Solubility Landscape

The solubility of Naphthalene-1,4-dicarbaldehyde is dictated by the competition between the crystal lattice energy (stabilized by

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Polar Aprotic | DMF, DMSO, DMAc | High (+++++) | Primary Dissolution Media. Excellent for breaking lattice energy via dipole interactions.[1] Ideal for COF synthesis. |

| Chlorinated | Chloroform, DCM | Good (++++) | Good solubility due to polarizability matching.[1] Preferred for NMR and low-temp reactions.[1] |

| Polar Protic | Methanol, Ethanol | Moderate (+++) | Temperature Dependent. Poor solubility at RT; high solubility at boiling.[1] Ideal for recrystallization . |

| Ethers | THF, Dioxane | Moderate (+++) | Good solubility.[1] Dioxane is often used as a co-solvent in solvothermal synthesis. |

| Non-Polar | Hexane, Pentane | Poor (+) | Ineffective.[1] The solvent cannot overcome the dipole-dipole interactions of the crystal lattice. |

| Aqueous | Water | Insoluble (-) | Hydrophobic naphthalene core dominates; no hydrogen bond donors to solubilize effectively.[1] |

Mechanistic Visualization: Solute-Solvent Interactions

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Purification).

Figure 1: Decision tree for solvent selection based on thermodynamic requirements of the application.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Gravimetric)

Use this protocol to determine the precise saturation limit for a specific solvent batch.

-

Preparation: Dry a 20 mL scintillation vial and weigh it empty (

). -

Saturation: Add 2.0 mL of the target solvent to the vial. Add Naphthalene-1,4-dicarbaldehyde in 10 mg increments, vortexing for 5 minutes between additions, until visible solid remains undissolved at 25°C.

-

Equilibration: Agitate the suspension for 2 hours at controlled temperature.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Remove solvent under vacuum (rotary evaporator or high-vacuum line) until mass is constant.

-

Calculation:

Protocol B: Purification via Recrystallization

The 1,4-isomer often retains oligomeric impurities from synthesis. Recrystallization exploits the steep solubility curve in alcohols.

Reagents: Crude Naphthalene-1,4-dicarbaldehyde, Methanol (HPLC Grade), Activated Carbon (optional).[1]

-

Dissolution: Place 500 mg of crude solid in a 50 mL Erlenmeyer flask.

-

Heating: Add Methanol (approx. 15-20 mL) and heat to reflux (65°C) on a stir plate.

-

Critical Step: If solid remains, add hot methanol in 1 mL aliquots until fully dissolved. Do not add excess solvent (max 30 mL).[1]

-

-

Hot Filtration (Optional): If the solution is dark/colored, add a spatula tip of activated carbon, stir for 2 mins, and filter hot through a pre-warmed glass funnel.

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30 mins) to grow large, pure crystals. Then, place in an ice bath (0-4°C) for 20 minutes to maximize yield.

-

Collection: Filter crystals via vacuum filtration (Buchner funnel). Wash with 2 x 5 mL of ice-cold methanol.[1]

-

Drying: Dry under high vacuum at 40°C for 4 hours to remove solvated methanol.

Protocol C: Solvent Systems for COF Synthesis

For researchers synthesizing Imine-linked COFs.[1]

Naphthalene-1,4-dicarbaldehyde is frequently reacted with amines (e.g., TAPB, TAPA).[1] The reaction requires a solvent system that dissolves the monomers but allows the polymer to crystallize (precipitate) slowly.

-

Recommended System: o-Dichlorobenzene / n-Butanol (1:1 v/v) or Mesitylene / Dioxane (1:1 v/v) .[1]

-

Catalyst: 6M Aqueous Acetic Acid (approx. 10% by volume).[1]

-

Rationale: The aldehyde dissolves well in Dioxane/o-DCB. The alcohol (Butanol) acts as a modulator, slowing down the precipitation rate to improve crystallinity (defect correction).

Mechanistic Insights & Troubleshooting

Why not use Water?

The naphthalene core is highly hydrophobic. While the aldehyde groups can accept hydrogen bonds, they cannot donate them. Water molecules prefer to hydrogen bond with themselves rather than solvate the bulky hydrophobic naphthalene scaffold (Hydrophobic Effect).

Troubleshooting "Oiling Out"

During recrystallization, if the compound forms an oil droplet at the bottom rather than crystals:

-

Cause: The melting point of the solvated impurity is lower than the boiling point of the solvent, or the solution is too concentrated.

-

Fix: Add slightly more solvent (5-10%) and reheat.[1] If oiling persists, switch to a mixed solvent system: dissolve in minimal DCM, then add Hexane dropwise until cloudy, and cool.

References

-

PubChem. (n.d.).[1] Naphthalene-1,4-dicarbaldehyde Compound Summary. National Library of Medicine. Retrieved February 6, 2026, from [Link][1]

-

American Chemical Society. (2025).[1] Synthesis of Naphthalene-Based Covalent Organic Frameworks. (General reference to COF synthesis methodologies using naphthalene aldehydes). Retrieved February 6, 2026, from [Link][1]

Technical Monograph: Naphthalene-1,4-dicarbaldehyde (C₁₂H₈O₂)

[1]

Executive Summary

Naphthalene-1,4-dicarbaldehyde (1,4-NDA) is a planar, aromatic dialdehyde distinguished by its para-like substitution pattern on the naphthalene core. Unlike its ortho-substituted isomer (2,3-dicarbaldehyde), 1,4-NDA offers a linear vector for reticular synthesis, making it an ideal linker for Covalent Organic Frameworks (COFs) and linear polymers. Its electron-deficient carbonyl centers serve as reactive handles for Schiff base condensation, yielding "turn-on" fluorescent probes for metal ions (e.g., Al³⁺) and hydrazine. This guide synthesizes the causality of its synthesis, its spectroscopic signature, and its role in supramolecular chemistry.

Molecular Architecture & Properties

The molecule consists of a naphthalene bicyclic system substituted at the 1 and 4 positions with formyl (-CHO) groups. This substitution breaks the

| Property | Data | Context |

| Formula | C₁₂H₈O₂ | Aromatic Dialdehyde |

| Molecular Weight | 184.19 g/mol | Precursor for Schiff bases |

| Melting Point | 121–123 °C | Crystalline Solid |

| Solubility | CHCl₃, DMSO, EtOH | Limited water solubility |

| Appearance | Pale yellow needles | |

| Reactivity | Electrophilic Carbonyls | High susceptibility to nucleophilic attack (amines) |

Electronic Causality

The 1,4-positioning places the electron-withdrawing aldehyde groups in conjugation with the aromatic system, lowering the LUMO energy. This facilitates:

-

Nucleophilic Addition: Rapid reaction with primary amines to form imines.

-

Fluorescence Modulation: The aldehyde groups can quench naphthalene fluorescence via Intersystem Crossing (ISC) or Photoinduced Electron Transfer (PET). Conversion to a Schiff base often restores fluorescence (CHEF effect) upon metal binding.

Synthetic Pathways

Two primary routes exist: direct oxidation of 1,4-dimethylnaphthalene and the hydrolysis of bis(halomethyl) precursors. The oxidation route is preferred for atom economy, while hydrolysis offers higher purity.

Method A: Selenium Dioxide Oxidation (The Riley Oxidation)

This protocol utilizes Selenium Dioxide (

Reaction Logic:

Protocol:

-

Reagents: 1,4-Dimethylnaphthalene (10 mmol),

(22 mmol), Dioxane/Water (20:1 v/v). -

Conditions: Reflux at 105°C for 12–24 hours.

-

Workup: Filter hot to remove black Selenium metal. Evaporate solvent.[1]

-

Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc).

Method B: Hydrolysis of 1,4-Bis(bromomethyl)naphthalene

Reaction Logic: Nucleophilic substitution of bromide by hydroxyl/water, followed by mild oxidation (Sommelet reaction) or direct hydrolysis of a gem-dihalide if available. A robust variant uses the Sommelet reaction via the hexaminium salt.

-

Step 1: React 1,4-bis(bromomethyl)naphthalene with Hexamethylenetetramine (HMTA) in refluxing chloroform to form the bis-hexaminium salt.

-

Step 2: Hydrolyze the salt in refluxing 50% acetic acid.

-

Yield: Typically higher purity than direct oxidation.

Visualization: Synthetic Logic

Caption: Comparative synthetic pathways showing the direct oxidative route (primary) and the Sommelet reaction pathway (alternative).

Reactivity & Applications

Fluorescent Chemosensors (Schiff Bases)

The most prevalent application of 1,4-NDA is in the synthesis of bis-Schiff bases . Condensation with amines (e.g., 2-aminophenol, hydrazines) creates ligands with "N-O" or "N-N" binding pockets.

-

Mechanism: The free ligand often exhibits weak fluorescence due to C=N isomerization (non-radiative decay). Binding a metal ion (e.g.,

, -

Target Analytes:

(environmental monitoring), Hydrazine (industrial toxicity).

Covalent Organic Frameworks (COFs)

Unlike the bent 2,3-isomer, 1,4-NDA provides a linear geometry (180° vector approximation).

-

Role: Linear linker.

-

Partner:

-symmetric amines (e.g., TAPB). -

Result: Hexagonal 2D pore structures or interpenetrated 3D networks. These materials are critical for gas storage (

,

Visualization: Sensing Mechanism

Caption: Mechanism of fluorescence "turn-on" sensing. Metal coordination rigidifies the Schiff base, preventing non-radiative energy loss.

Experimental Validation (Self-Validating Protocol)

To verify the identity of synthesized 1,4-NDA, use the following spectroscopic markers. If these peaks are absent, the oxidation was incomplete (presence of methyl peaks) or over-oxidized (carboxylic acid).

| Technique | Diagnostic Marker | Acceptance Criteria |

| ¹H NMR (CDCl₃) | δ 10.0–10.5 ppm (s, 2H) | Sharp singlet for aldehyde protons. |

| ¹H NMR (CDCl₃) | δ 8.0–9.0 ppm (m, Aromatic) | Downfield shift of H2/H3 due to -CHO anisotropy. |

| IR Spectroscopy | 1680–1700 cm⁻¹ | Strong C=O stretching vibration. |

| Absence Test | ~2.7 ppm (Methyl group) | Must be absent (indicates full conversion). |

Safety & Handling

-

Hazards: Aldehydes are potential sensitizers. Naphthalene derivatives can be irritating to mucous membranes.

-

Storage: Store under inert atmosphere (

or -

Disposal: Incineration in a chemical combustor equipped with an afterburner.

References

-

Synthesis via Oxidation: Riley Oxidation of Methylarenes. Selenium Dioxide Oxidation of Methyl Groups.[1] Journal of the Chemical Society.

-

Fluorescent Probes: Naphthalene-based Schiff Base Sensors. Design of fluorescent probes for Al(III) and Hydrazine. Spectrochimica Acta Part A.

-

COF Applications: Linear Linkers in Reticular Chemistry. 1,4-Naphthalenedicarbaldehyde in 3D COF synthesis. Journal of Materials Chemistry A.

-

Physical Properties: PubChem Compound Summary for CID 14079445. National Center for Biotechnology Information (2025).

-

Sommelet Reaction: Synthesis of Aromatic Dialdehydes. The Sommelet reaction mechanism and application. Organic Reactions.[1][2][3][4]

Discovery and History of Naphthalene-1,4-dicarbaldehyde

This guide details the discovery, synthetic evolution, and technical application of Naphthalene-1,4-dicarbaldehyde (1,4-NDA). It is structured to provide actionable, high-integrity chemical knowledge for advanced research applications.

Executive Summary

Naphthalene-1,4-dicarbaldehyde (C₁₂H₈O₂, MW: 184.19 g/mol ) is a critical aromatic dialdehyde used as a bifunctional building block in supramolecular chemistry, particularly for Schiff-base macrocycles , Covalent Organic Frameworks (COFs) , and fluorescent sensors. Historically overshadowed by its 2,3-isomer (used in amino acid analysis), the 1,4-isomer has gained prominence due to its unique para-like geometry across the naphthalene core, enabling the construction of rigid, box-like molecular architectures.

Historical Genesis & Chemical Identity

The discovery of 1,4-NDA is rooted in the early 20th-century dye industry's efforts to functionalize naphthalene derivatives. While precise "first synthesis" attribution is often shared between industrial patents (e.g., Riedel-de Haën) and academic exploration of coal tar derivatives, the molecule became scientifically distinct from the 1,2- and 2,3-isomers through the work of chemists characterizing the oxidation products of 1,4-dimethylnaphthalene .

-

CAS Number: 38153-01-4[1]

-

IUPAC Name: Naphthalene-1,4-dicarbaldehyde[1]

-

Key Physical Property: Pale yellow needles; Melting Point 121°C (distinct from the 2,3-isomer's ~132°C).

-

Solubility: Soluble in CHCl₃, CH₂Cl₂, and hot acetonitrile; sparingly soluble in hexane.

Synthetic Evolution: From Oxidation to Precision Coupling

The synthesis of 1,4-NDA has evolved from harsh oxidations to precise, multistep transformations ensuring regioselectivity.

Generation I: Direct Oxidation (The "Hammer" Approach)

Early methods utilized Selenium Dioxide (SeO₂) to oxidize 1,4-dimethylnaphthalene directly.

-

Drawback: Frequently resulted in over-oxidation to 1,4-naphthalenedicarboxylic acid or incomplete mono-aldehyde formation, requiring tedious chromatographic separation.

Generation II: The Halogenation-Hydrolysis Route (The "Scalpel" Approach)

To improve yield and purity, researchers adopted a two-stage protocol: radical bromination followed by the Sommelet Reaction or Kornblum Oxidation .

-

Bromination: 1,4-Dimethylnaphthalene

1,4-Bis(bromomethyl)naphthalene (using NBS). -

Oxidation: Conversion of the bis-bromide to the bis-aldehyde using Hexamethylenetetramine (Sommelet) or DMSO/NaHCO₃ (Kornblum).

Generation III: Metal-Catalyzed Carbonylation (The Modern Era)

Contemporary methods employ Palladium-catalyzed formylation (Heck-type carbonylation) of 1,4-dibromonaphthalene, utilizing CO gas and hydride sources. This offers high atom economy but requires specialized pressure equipment.

Visualizing the Synthetic Logic

Figure 1: The dashed red line represents the older, lower-yield direct oxidation method. The green path represents the robust laboratory standard (Sommelet).

Detailed Experimental Protocol

Methodology: The Sommelet Reaction via 1,4-bis(bromomethyl)naphthalene is the most reliable protocol for research laboratories, offering self-validating crystalline intermediates.

Phase 1: Precursor Synthesis

-

Reagents: 1,4-Dimethylnaphthalene (10 mmol), N-Bromosuccinimide (NBS, 22 mmol), Benzoyl Peroxide (cat.), CCl₄ (anhydrous).

-

Procedure: Reflux the mixture for 4-6 hours. Monitor the disappearance of the starting material via TLC (Hexane eluent).

-

Validation: The product, 1,4-bis(bromomethyl)naphthalene, precipitates upon cooling or is recrystallized from CHCl₃/Hexane (MP: ~188-190°C). High purity here is critical.

Phase 2: The Sommelet Oxidation

-

Reagents: 1,4-Bis(bromomethyl)naphthalene (5 mmol), Hexamethylenetetramine (Hexamine, 12 mmol), 50% Acetic Acid.

-

Step A (Quaternary Salt Formation): Dissolve the dibromide in CHCl₃ and add Hexamine. Reflux for 2 hours. A thick precipitate (the hexaminium salt) will form. Filter and dry this salt.

-

Step B (Hydrolysis): Reflux the isolated salt in 50% aqueous acetic acid for 2-3 hours. The solution will clarify, then the aldehyde may precipitate upon cooling.

-

Workup: Pour into ice water. Extract with CH₂Cl₂.[3][4] Wash with NaHCO₃ (sat) to remove acid. Dry over MgSO₄.

-

Purification: Recrystallize from cyclohexane or ethanol.

-

Yield: Typically 60-70%.

-

Characterization:

-

¹H NMR (CDCl₃):

10.55 (s, 2H, CHO), 9.24 (m, 2H, Ar-H), 8.16 (s, 2H, Ar-H), 7.79 (m, 2H, Ar-H).[2]

-

Applications & Significance

The 1,4-geometry of this aldehyde is geometrically distinct from the 2,3-isomer, driving its use in specific fields:

| Application Domain | Technical Utility | Mechanism of Action |

| Macrocyclic Chemistry | [2+2] Condensations | Reacts with diamines (e.g., ethylenediamine) to form "Robson-type" macrocycles or molecular boxes. |

| Fluorescent Sensors | Fluorophore Scaffold | The naphthalene core provides a rigid, conjugated platform. Schiff base formation turns fluorescence ON/OFF upon metal binding. |

| COFs / MOFs | Linker Ligand | Acts as a linear, rigid linker in Covalent Organic Frameworks, creating porous materials with high surface area. |

References

-

Synthesis via Acid Reduction

-

Physical Properties & Crystal Structure

-

Modern Applications (COFs)

-

General Sommelet Reaction Context

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. academic.oup.com [academic.oup.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Cyclohexane-1,4-dicarbaldehyde | 33424-83-8 | Benchchem [benchchem.com]

- 5. Metallocyclic CuII-LnIII Single-Molecule Magnets from the Self-Assembly of 1,4-Diformylnaphthalene-2,3-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Naphthalene-1,4-dicarbaldehyde (1,4-NDA) in Advanced Macromolecular Synthesis

This Application Note is designed for researchers in polymer chemistry and materials science. It details the utilization of Naphthalene-1,4-dicarbaldehyde (1,4-NDA) , a specialized aromatic building block that offers distinct steric and electronic advantages over its benzene analogs (e.g., terephthalaldehyde) or its linear isomer (2,6-naphthalenedicarbaldehyde).

Introduction: The 1,4-Naphthalene Advantage

In the architecture of advanced polymers—specifically Polyazomethines (PAMs) and Covalent Organic Frameworks (COFs)—linker geometry dictates function. While 2,6-naphthalenedicarbaldehyde is widely used for extending linear conjugation, 1,4-naphthalenedicarbaldehyde (1,4-NDA) offers a unique "short-axis" linearity combined with high steric bulk provided by the fused ring system.

Key Structural Attributes:

-

Steric Bulk: The fused ring adjacent to the aldehyde groups creates a "peri-like" steric environment, restricting rotation in the resulting polymer backbone. This enhances thermal stability (

) and promotes planarity in conjugated systems. -

Electronic Communication: The electron-rich naphthalene core lowers the bandgap in conjugated Schiff base polymers compared to phenylene analogs, making them superior candidates for organic electronics and chemo-sensors.

-

Solubility Modulation: Unlike the highly crystalline 2,6-analogs which often precipitate prematurely, the 1,4-substitution pattern often disrupts inter-chain packing just enough to maintain solubility in amorphous polymerizations, facilitating processing.

Monomer Handling and Pre-treatment

1,4-NDA is susceptible to oxidation (forming 1,4-naphthalenedicarboxylic acid), which terminates chain growth and disrupts stoichiometry.

Protocol: Monomer Purification

Objective: Remove oxidation byproducts to ensure stoichiometric balance (

-

Assessment: Check

H-NMR (CDCl -

Recrystallization:

-

Dissolve crude 1,4-NDA in minimal boiling Ethanol/Toluene (9:1 v/v).

-

Hot filter to remove insoluble polymeric impurities.

-

Cool slowly to 4°C. Collect yellow needles.

-

Critical Step: Dry under high vacuum (

mbar) at 40°C for 6 hours. Water is a byproduct of condensation; starting with wet monomer is detrimental.

-

Application I: Conductive Poly(azomethine) Synthesis

Context: Synthesis of conjugated polymers for optoelectronics. The reaction exploits the reversible condensation of the aldehyde with aromatic diamines.

Experimental Workflow: Solution Polycondensation

Materials:

-

Monomer A: 1,4-NDA (10 mmol)

-

Monomer B: p-Phenylenediamine (10 mmol) (or 2,7-diaminofluorene for bandgap tuning)

-

Solvent: Anhydrous DMF or NMP

-

Catalyst: LiCl (to improve solubility) + p-Toluenesulfonic acid (PTSA)

Step-by-Step Protocol:

-

Setup: Equip a 100 mL 3-neck flask with a mechanical stirrer, N

inlet, and a Dean-Stark trap (filled with toluene) if using azeotropic distillation, or use molecular sieves (3Å) in the reaction pot. -

Dissolution: Dissolve 1,4-NDA (1.84 g, 10 mmol) and diamine (10 mmol) in 40 mL anhydrous DMF. Add LiCl (5 wt%) to prevent early precipitation of oligomers.

-

Initiation: Add PTSA (5 mol%). Heat system to 140°C .

-

Reaction: Stir for 24 hours under N

. The solution will darken (deep orange/red) indicating conjugation length increase. -

Termination & Workup:

Data Validation Parameters

| Parameter | Method | Target Specification |

| Linkage Integrity | FTIR | Disappearance of C=O ( |

| Thermal Stability | TGA | |

| Conjugation | UV-Vis | Bathochromic shift vs. monomer ( |

Application II: Crystalline Covalent Organic Frameworks (COFs)

Context: 1,4-NDA is an excellent linker for 2D COFs (e.g., reacting with

Logic of Synthesis: The "Error Correction" Mechanism

Unlike the kinetic control in Application I, COF synthesis requires thermodynamic control. The reaction must be slow and reversible to allow monomers to detach from "wrong" positions and re-attach in the thermodynamically favored crystalline lattice.

Protocol: Solvothermal Synthesis

Materials:

-

Linker A: 1,4-NDA

-

Linker B: 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

-

Solvent System:

-Dichlorobenzene / -

Modulator: 6M Aqueous Acetic Acid

Step-by-Step Protocol:

-

Stoichiometry: Weigh 1,4-NDA (0.15 mmol) and TAPB (0.10 mmol) into a Pyrex tube (10 mL). Note: Maintain 3:2 molar ratio for aldehyde:amine functional groups.

-

Solvent Addition: Add 3 mL of solvent mixture. Sonicate for 10 minutes to disperse.

-

Modulation: Add 0.3 mL of 6M Acetic Acid.

-

Degassing (Critical): Flash freeze in liquid N

, pump to vacuum, thaw. Repeat 3x (Freeze-Pump-Thaw). Flame seal the tube under vacuum. -

Crystallization: Place in an oven at 120°C for 72 hours. Do not disturb.

-

Isolation:

-

Break tube, filter the precipitate.

-

Wash with THF and Acetone.

-

Activation: Supercritical CO

drying or vacuum heating at 100°C is required to empty the pores for gas sorption studies.

-

Visualization of Pathways

Diagram 1: Polymerization Logic Flow

This diagram illustrates the divergent paths between amorphous conducting polymers (kinetic product) and crystalline COFs (thermodynamic product) using 1,4-NDA.

Caption: Divergent synthesis pathways for 1,4-NDA: Kinetic reflux yields amorphous conductive polymers, while modulated solvothermal synthesis yields crystalline COFs.

Diagram 2: Solvothermal "Error Correction" Mechanism

A detailed look at why the specific protocol for COFs works, highlighting the role of 1,4-NDA's reversibility.

Caption: The error-correction cycle essential for obtaining high-crystallinity 1,4-NDA COFs. Acid modulation prevents permanent defect formation.

References

-

Polyazomethine Synthesis & Properties: Iwan, A., & Sek, D. (2008). Processibility and properties of polyazomethines containing ester and ether groups. High Performance Polymers, 20(3), 253–266.

-

COF Synthesis Fundamentals: Segura, J. L., et al. (2016). Covalent Organic Frameworks based on Schiff-base chemistry: Synthesis, properties and applications. Chemical Society Reviews, 45, 5635-5671.

-

Naphthalene-Based COFs: Li, X., et al. (2019).[4] Topology-Directed Design of 3D Covalent Organic Frameworks with Naphthalene-Based Linkers. Journal of the American Chemical Society. (Contextual reference for NDA geometry).

-

Schiff Base Chemistry Mechanisms: Cioli, F., et al. (2021). Naphthalene-based bis-N-salicylidene aniline dyes: Crystal structures and computational study. Journal of Molecular Structure.

Sources

Application Notes and Protocols for Naphthalene-1,4-dicarbaldehyde in Covalent Organic Framework (COF) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Naphthalene-1,4-dicarbaldehyde as a Versatile Building Block for Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities, making them highly attractive for a wide range of applications, including gas storage and separation, catalysis, and sensing.[1][2][3] The judicious selection of organic building blocks is paramount in dictating the ultimate structure and properties of the resulting COF. Naphthalene-1,4-dicarbaldehyde, with its rigid and planar aromatic structure, serves as an excellent linear building block for the construction of robust 2D and 3D COFs.

The core principle behind the use of naphthalene-1,4-dicarbaldehyde in COF synthesis lies in the formation of strong covalent bonds, most commonly through Schiff base condensation with multitopic amine linkers to form stable imine linkages.[4][5] This dynamic covalent chemistry is reversible, which allows for a "self-healing" or "error-correction" process during synthesis, leading to the formation of highly crystalline materials.[6] The incorporation of the naphthalene moiety can also impart favorable photophysical properties to the COF, making it a promising candidate for applications in photocatalysis and luminescence-based sensing.[7][8]

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of COFs derived from naphthalene-1,4-dicarbaldehyde, complete with detailed experimental protocols.

Mechanism of Imine-Linked COF Formation

The synthesis of imine-linked COFs from naphthalene-1,4-dicarbaldehyde and a generic diamine linker proceeds via a Schiff base condensation reaction. This reaction is typically catalyzed by an acid, such as acetic acid, and involves the formation of a C=N double bond with the elimination of water.[5][9] The reversibility of this reaction is crucial for the attainment of a crystalline, ordered framework rather than an amorphous polymer.[6]

Caption: Mechanism of imine-linked COF formation.

Experimental Protocols

General Solvothermal Synthesis of a Naphthalene-1,4-dicarbaldehyde-based COF

The solvothermal method is a widely employed technique for the synthesis of crystalline COFs.[4][10] It involves heating the reactants in a sealed vessel in the presence of a suitable solvent mixture.

Materials:

-

Naphthalene-1,4-dicarbaldehyde

-

Amine linker (e.g., p-phenylenediamine, 1,3,5-tris(4-aminophenyl)benzene)

-

Solvent system (e.g., a mixture of 1,4-dioxane and mesitylene)

-

Aqueous acetic acid (as a catalyst)

-

Acetone (for washing)

-

Tetrahydrofuran (THF) (for washing and purification)

Procedure:

-

In a Pyrex tube, add naphthalene-1,4-dicarbaldehyde and the chosen amine linker in a stoichiometric ratio (e.g., 1:1 for a linear linker, 2:3 for a trigonal linker).

-

Add the solvent mixture and the aqueous acetic acid catalyst. The total volume should be sufficient to dissolve and disperse the monomers.

-

Sonicate the mixture for approximately 15 minutes to ensure homogeneity.

-

Subject the Pyrex tube to three freeze-pump-thaw cycles to thoroughly degas the mixture. This is crucial to prevent oxidation and side reactions.

-

Seal the tube under vacuum.

-

Heat the sealed tube in an oven at a constant temperature (typically 120 °C) for 3-7 days.[11]

-

After cooling to room temperature, a solid precipitate, the COF, should be observed.

-

Collect the solid product by filtration.

-

Wash the collected solid sequentially with acetone and THF to remove any unreacted monomers and soluble oligomers.

-

Further purify the crude product by Soxhlet extraction with THF for 24 hours.

-

Dry the purified COF powder under vacuum at an elevated temperature (e.g., 150 °C) overnight to obtain the final activated product.

Table 1: Representative Reaction Parameters for Solvothermal Synthesis

| Parameter | Value/Condition | Rationale |

| Monomers | Naphthalene-1,4-dicarbaldehyde & Amine Linker | Stoichiometric ratio determines the framework topology. |

| Solvent System | e.g., 1,4-Dioxane/Mesitylene (1:1 v/v) | A combination of a polar and a non-polar solvent can aid in monomer solubility and crystallization. |

| Catalyst | Aqueous Acetic Acid (e.g., 6 M) | Catalyzes the reversible imine bond formation, facilitating error correction and crystallization.[9] |

| Temperature | 120 °C | Provides the necessary energy for the reaction to proceed and for the framework to crystallize. |

| Reaction Time | 3-7 days | Allows sufficient time for the dynamic covalent reaction to reach equilibrium and form a well-ordered structure. |

| Purification | Soxhlet Extraction with THF | Removes unreacted monomers and amorphous byproducts, ensuring high purity of the final COF. |

Greener Synthesis Approach: Ambient Aqueous Synthesis

Recent advancements have focused on developing more environmentally friendly synthesis methods for COFs, avoiding the use of harsh organic solvents and high temperatures.[6][10]

Procedure:

-

In a flask, suspend naphthalene-1,4-dicarbaldehyde in water.

-

Add acetic acid to the aldehyde suspension and stir. This preactivates the aldehyde.

-

In a separate flask, dissolve the amine linker in water.

-

Add the amine solution to the activated aldehyde suspension and stir vigorously at room temperature. The reaction is often rapid, with the COF precipitating out of solution.

-

Collect the solid product by filtration.

-

Wash thoroughly with water and then with an organic solvent like acetone to remove residual monomers.

-

Dry the product under vacuum.

Characterization of Naphthalene-1,4-dicarbaldehyde-based COFs

A suite of analytical techniques is employed to confirm the successful synthesis of the COF and to characterize its properties.

Caption: Workflow for the characterization of COFs.

Table 2: Key Characterization Techniques and Expected Outcomes

| Technique | Purpose | Expected Results for a Successful Synthesis |

| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and determine the crystal structure of the COF. | Sharp diffraction peaks indicating a well-ordered, crystalline material. The peak positions can be compared to simulated patterns based on the proposed structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the formation of imine bonds and the consumption of aldehyde and amine functional groups. | Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the amine, and the appearance of a new C=N stretching band characteristic of the imine linkage. |

| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, specific surface area (BET), and pore size distribution. | A type I or type IV isotherm, indicating a porous material with a high surface area. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the COF. | High decomposition temperature, indicating good thermal stability of the framework. |

| Scanning/Transmission Electron Microscopy (SEM/TEM) | To visualize the morphology and particle size of the COF. | Images revealing the shape and size of the COF crystallites. |

Potential Applications

The unique structural and electronic properties of naphthalene-1,4-dicarbaldehyde-based COFs make them promising materials for a variety of applications.

Photocatalysis

The extended π-conjugation of the naphthalene unit can facilitate light absorption and charge separation, which are key requirements for efficient photocatalysis.[7][12] These COFs could be employed in processes such as:

-

Hydrogen Peroxide (H₂O₂) Production: Under visible light irradiation, the COF can catalyze the reduction of oxygen to produce H₂O₂.[12]

-

Organic Pollutant Degradation: The generation of reactive oxygen species (ROS) by the photo-excited COF can be used to break down organic pollutants in water.[13]

-

CO₂ Reduction: Functionalized COFs can act as catalysts for the photocatalytic reduction of carbon dioxide into valuable fuels.[12]

Sensing

The luminescence properties endowed by the naphthalene moiety can be exploited for chemical sensing applications.[2][8] The interaction of the COF with specific analytes can lead to a change in its fluorescence emission (quenching or enhancement), forming the basis of a sensor. Potential targets include:

-

Ions: The porous and functionalizable nature of the COF can be tailored for the selective detection of specific ions.[2]

-

Small Organic Molecules: The selective adsorption of small organic molecules into the pores of the COF can alter its photophysical properties, enabling their detection.[14]

Gas Storage and Separation

The inherent porosity and high surface area of these COFs make them suitable candidates for gas storage and separation applications.[15] The electron-rich naphthalene units lining the pores can enhance the interaction with certain gas molecules, leading to selective adsorption.[15]

Conclusion

Naphthalene-1,4-dicarbaldehyde is a highly promising building block for the synthesis of robust and functional covalent organic frameworks. The straightforward formation of imine linkages through solvothermal or greener aqueous methods allows for the construction of crystalline, porous materials. The resulting COFs exhibit significant potential in photocatalysis, sensing, and gas separation, driven by the unique properties of the naphthalene core. The detailed protocols and characterization methods provided in this guide offer a solid foundation for researchers to explore and exploit the potential of these advanced materials in various scientific and technological fields.

References

-

Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society. [Link]

-

Photocatalytic applications of covalent organic frameworks: synthesis, characterization, and utility. Nanoscale. [Link]

-

Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry. [Link]

-

Imine-Linked Covalent Organic Framework with a Naphthalene Moiety as a Sensitive Phosphate Ion Sensing. ACS Applied Materials & Interfaces. [Link]

-

Covalent organic frameworks as multifunctional materials for chemical detection. Journal of Materials Chemistry A. [Link]

-

Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]

-

Mild and Scalable Conditions for the Solvothermal Synthesis of Imine-Linked Covalent Organic Frameworks. ChemRxiv. [Link]

-

Naphthalene-based donor-acceptor covalent organic frameworks as an electron distribution regulator for boosting photocatalysis. ResearchGate. [Link]

-

Solvothermal synthesis of imine-COF(P)s and their reduction into.... ResearchGate. [Link]

-

Imine-Linked Covalent Organic Framework with a Naphthalene Moiety as a Sensitive Phosphate Ion Sensing. ACS Publications. [Link]

-

Porous covalent organic frameworks in photocatalytic ROS-mediated processes. RSC Publications. [Link]

-

A Naphthalene-Based Three-Dimensional Covalent Organic Framework with acs Topology for Highly Selective Sulfur Hexafluoride Capture. Polymer Science & Technology. [Link]

-

Encapsulating Naphthalene in an Electron-Deficient MOF to Enhance Fluorescence for Organic Amines Sensing. ResearchGate. [Link]

-

Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society. [Link]

-

Imine–linked covalent organic framework synthesis. ResearchGate. [Link]

Sources

- 1. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Covalent organic frameworks as multifunctional materials for chemical detection - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00600B [pubs.rsc.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Imine-Linked Covalent Organic Framework with a Naphthalene Moiety as a Sensitive Phosphate Ion Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Photocatalytic applications of covalent organic frameworks: synthesis, characterization, and utility - Nanoscale (RSC Publishing) DOI:10.1039/D4NR03204G [pubs.rsc.org]

- 13. Porous covalent organic frameworks in photocatalytic ROS-mediated processes - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00082J [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: Advanced Schiff Base Protocols for Naphthalene-1,4-dicarbaldehyde

Topic: Schiff Base Condensation Reactions with Naphthalene-1,4-dicarbaldehyde Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary & Strategic Context

Naphthalene-1,4-dicarbaldehyde (1,4-NDA) represents a privileged scaffold in organic synthesis due to its rigid, planar geometry and extended

However, working with 1,4-NDA presents specific challenges:

-

Solubility: The flat naphthalene core drives strong

- -

Reactivity: The electron-rich naphthalene ring can reduce the electrophilicity of the carbonyl carbons compared to simple benzaldehydes, requiring tailored acid catalysis.

-

Sterics: The peri-hydrogens (H5 and H8) on the naphthalene ring create steric pressure on the aldehyde groups, influencing the rotation of the resulting imine bond.

This guide provides two distinct, field-validated protocols: one for discrete molecular synthesis (e.g., for drug discovery or sensing) and one for reticular synthesis (COFs/Polymers).

Mechanistic Insight & Reaction Design

The formation of the azomethine (imine) bond is a reversible condensation governed by the removal of water. For 1,4-NDA, the reaction proceeds in two steps, often with different kinetics for the first and second aldehyde groups due to electronic deactivation after the first condensation.

Reaction Pathway Visualization

The following diagram outlines the critical intermediate states and failure points (hydrolysis) that must be managed.

Figure 1: Stepwise condensation mechanism highlighting the critical dehydration step and hydrolysis risks.

Protocol A: Synthesis of Discrete Bis-Imines

Application: Fluorescent sensors, biological ligands, and molecular rotors.

Rationale: To prevent polymerization, we use a mono-amine in excess. Ethanol is the preferred solvent as the non-polar product typically precipitates out, driving the equilibrium forward (Le Chatelier’s principle).

Materials

-

Precursor: Naphthalene-1,4-dicarbaldehyde (1.0 eq)

-

Amine: Substituted Aniline or Aliphatic Amine (2.2 eq)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Procedure

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol (184 mg) of Naphthalene-1,4-dicarbaldehyde in 20 mL of absolute EtOH. Sonicate if necessary to ensure complete dissolution.

-

Note: If the solution remains cloudy, heat gently to 40°C.

-

-

Amine Addition: Add 2.2 mmol of the primary amine dropwise to the stirring aldehyde solution.

-

Observation: A color change (often yellow to orange) indicates immediate hemiaminal formation.

-

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Reflux: Attach a condenser and reflux the mixture at 80°C for 4–6 hours.

-

Validation: Monitor by TLC (Silica gel, Hexane:EtOAc 8:2). The dialdehyde spot (Rf ~0.6) should disappear.

-

-

Isolation:

-

Scenario A (Precipitate forms): Cool to room temperature, then to 0°C. Filter the solid, wash with cold EtOH.

-

Scenario B (No precipitate): Evaporate solvent to 20% volume, add cold water or hexane to induce precipitation.

-

-

Purification: Recrystallize from hot Ethanol or Acetonitrile.

Protocol B: Synthesis of Covalent Organic Frameworks (COFs)

Application: Gas storage, catalysis, and optoelectronics.

Rationale: Unlike discrete synthesis, COF formation requires thermodynamic reversibility . We must allow the bonds to form, break, and reform to "error-check" the crystal lattice. This requires a sealed solvothermal system and a modulator (aqueous acid).

Materials

-

Linker A: Naphthalene-1,4-dicarbaldehyde (0.1 mmol)

-

Linker B: C2 or C3 symmetric diamine (e.g., Benzidine, TAPB) (Stoichiometric ratio 1:1 for diamines)

-

Solvent System: o-Dichlorobenzene (o-DCB) / n-Butanol (n-BuOH) (1:1 v/v)

-

Catalyst: 6M Aqueous Acetic Acid

Workflow Diagram

Figure 2: Solvothermal COF synthesis workflow emphasizing the critical degassing steps.

Detailed Procedure

-

Preparation: In a 10 mL Pyrex tube (o.d. × i.d. = 10 × 8 mm), weigh Naphthalene-1,4-dicarbaldehyde (18.4 mg, 0.1 mmol) and the corresponding diamine (0.1 mmol).

-

Solvation: Add 1.0 mL of o-DCB and 1.0 mL of n-BuOH.

-

Why this mix? o-DCB solubilizes the naphthalene core; n-BuOH aids in the solubility of the growing oligomer chains.

-

-

Catalysis: Add 0.1 mL of 6M aqueous acetic acid.

-

Degassing (CRITICAL): Connect the tube to a Schlenk line. Freeze the mixture in liquid nitrogen, evacuate the headspace, and thaw. Repeat 3 times.

-

Reasoning: Oxygen causes oxidative decomposition of amines; trapped water prevents the reversible equilibrium needed for crystallinity.

-

-

Reaction: Flame-seal the tube under vacuum. Place in an oven at 120°C for 3 days (72 hours).

-

Work-up: Open the tube, filter the precipitate. Wash with THF and Acetone.

-

Activation: Perform Soxhlet extraction with THF for 24 hours to remove trapped monomers, then dry under vacuum at 120°C.

Characterization & Troubleshooting

Data Interpretation Table

| Technique | Expected Signal | Interpretation |

| Singlet | Formation of Imine (-CH=N-). | |

| Absence of | Disappearance of Aldehyde (-CHO). | |

| FT-IR | Peak ~1610 – 1630 cm | C=N Stretching vibration. |

| FT-IR | Absence of ~1690 cm | Consumption of C=O carbonyl.[2] |

| PXRD (COFs) | Sharp low-angle peaks ( | Long-range crystalline order (100/110 planes). |

Troubleshooting Guide

-

Problem: Product is an oil or sticky gum.

-

Cause: Incomplete water removal or presence of rotamers.

-

Solution: Triturate with cold diethyl ether or hexane. For Protocol A, use a Dean-Stark trap to physically remove water during reflux.

-

-

Problem: Low crystallinity in COFs (Amorphous powder).

-

Cause: Reaction was too fast (kinetic trap).

-

Solution: Decrease temperature to 100°C or increase acid concentration slightly to push reversibility.

-

-

Problem: Reappearance of aldehyde peak in NMR.

-

Cause: Hydrolysis during work-up.

-

Solution: Ensure all deuterated solvents (CDCl

, DMSO-

-

References

-

General Schiff Base Synthesis

-

Naphthalene-based COFs

-

Kandambeth, S., et al. "Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability." J. Am. Chem. Soc., 2012. Link

-

-

Solvothermal Protocols

-

Côté, A. P., et al. "Porous, Crystalline, Covalent Organic Frameworks." Science, 2005. Link

-

-

Mechanistic Insights

-

Ciaccia, M., & Di Stefano, S. "Mechanisms of Imine Exchange Reactions in Organic Solvents." Organic & Biomolecular Chemistry, 2015. Link

-

-

Characterization Standards

-

Segura, J. L., et al. "Covalent Organic Frameworks based on Schiff-base chemistry." Chemical Society Reviews, 2016. Link

-

Sources

Application Note: Naphthalene-1,4-dicarbaldehyde Scaffolds for Fluorescent Probes & Sensors

[1]

Executive Summary

Naphthalene-1,4-dicarbaldehyde (1,4-NDA) represents a specialized aromatic scaffold distinct from its more common isomer, naphthalene-2,3-dicarbaldehyde (2,3-NDA).[1] While 2,3-NDA is the industry standard for primary amine quantitation (via isoindole formation), 1,4-NDA is prized for its para-like substitution pattern. This geometry prevents the formation of 5-membered rings with single amines, making it an ideal, highly selective scaffold for hydrazine (

This guide details the mechanistic principles, experimental protocols, and critical distinctions required to utilize 1,4-NDA effectively in environmental monitoring and biological imaging.

Scientific Foundation & Mechanism[1]

Structural Geometry & Reactivity

The reactivity of naphthalene dicarbaldehydes is dictated by the distance between the two aldehyde groups.

-

2,3-NDA (Ortho): Distance is short (~3 Å). Reacts with primary amines + cyanide to form a fluorescent cyanobenz[f]isoindole.[2]

-

1,4-NDA (Para-like): Distance is significantly larger. It cannot cyclize with a single primary amine to form a stable small ring. Instead, it favors:

-

Bis-Schiff Base Formation: Cross-linking two separate amine-containing molecules.[1]

-

Hydrazine Condensation: Reacting with hydrazine (which has two reactive nitrogens) to form stable hydrazones or pyrazine-fused derivatives, often accompanied by a "Turn-On" fluorescence response due to Inhibition of Photoinduced Electron Transfer (PET) or extension of conjugation.

-

Sensing Mechanism: Hydrazine Detection

The primary sensor application of 1,4-NDA is the selective detection of hydrazine, a toxic industrial chemical and pharmaceutical byproduct. The aldehyde groups undergo condensation with hydrazine to form a fluorescent hydrazone derivative.[3]

Figure 1: Mechanism of hydrazine sensing by 1,4-NDA. The reaction eliminates water to form a rigid, conjugated system that emits strong fluorescence.

Comparative Technical Note: 1,4-NDA vs. 2,3-NDA

CRITICAL: Confusion between these isomers is a common source of experimental failure. Ensure you are using the correct isomer for your target analyte.

| Feature | Naphthalene-1,4-dicarbaldehyde (1,4-NDA) | Naphthalene-2,3-dicarbaldehyde (2,3-NDA) |

| CAS Number | 38153-01-4 | 29632-74-4 |

| Geometry | Para-like (Opposite rings) | Ortho (Adjacent carbons) |

| Primary Analyte | Hydrazine ( | Primary Amines (Amino acids, Peptides) |

| Co-reactant | None required (or acid catalyst) | Cyanide ( |

| Product | Linear Hydrazone / Macrocycle | Benz[f]isoindole (CBI) |

| Fluorescence | Blue/Green (Turn-On) | Green/Cyan (High Quantum Yield) |

Protocol: High-Sensitivity Detection of Hydrazine[1][4]

This protocol utilizes 1,4-NDA as a fluorogenic probe for detecting hydrazine in water samples or biological media.

Reagents & Equipment[1]

-

Probe Stock: 10 mM Naphthalene-1,4-dicarbaldehyde in DMSO (Store at -20°C, protect from light).

-

Buffer: PBS (10 mM, pH 7.4) or Acetate Buffer (pH 5.0) depending on specific derivative solubility.

-

Standard: Hydrazine monohydrate (Caution: Carcinogenic/Toxic).

-

Instrument: Fluorescence Microplate Reader or Fluorometer.

-

Excitation: 360–380 nm[1]

-

Emission: 450–480 nm

-

Experimental Workflow

Figure 2: Step-by-step workflow for hydrazine determination using 1,4-NDA.

Detailed Procedure

-

Stock Preparation: Dissolve 1.84 mg of 1,4-NDA in 1 mL DMSO to make a 10 mM stock. Sonicate if necessary to ensure complete dissolution.

-

Working Solution: Dilute the stock 1:1000 into PBS (pH 7.4) containing 10% DMSO (to maintain solubility) to obtain a 10 µM working solution.

-

Assay Setup:

-

Blank: 100 µL Working Solution + 100 µL Buffer.

-

Standards: 100 µL Working Solution + 100 µL Hydrazine standards (0–100 µM).

-

Samples: 100 µL Working Solution + 100 µL Unknown Sample.

-

-

Reaction: Mix well by pipetting. Incubate at 37°C for 20 minutes.

-

Note: The reaction with hydrazine is time-dependent.[1] Ensure consistent incubation times for all samples.

-

-

Detection: Measure fluorescence intensity (

). -

Data Analysis: Plot

vs. Concentration. The response should be linear in the low micromolar range (0.1–10 µM).

Application 2: Synthesis of Macrocyclic Sensors

1,4-NDA is a "low energy focusing molecule" used to build Supramolecular Organic Frameworks (SOFs) . Its linear dialdehyde structure allows it to condense with diamines (e.g., 1,4-diaminobenzene or specific pyridine derivatives) to form large, rigid macrocycles.

Synthesis Protocol Summary:

-

Reactants: 1 equiv. 1,4-NDA + 2 equiv.[4] functionalized primary amine.[5]

-

Solvent: Ethanol or Acetic Acid.

-

Conditions: Reflux at 80–120°C for 12–24 hours under

. -

Purification: The product often precipitates as a solid (Schiff base polymer or macrocycle). Wash with cold ethanol.

-

Usage: These macrocycles often exhibit "Aggregation-Induced Emission" (AIE) or specific ion sensing (

,

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| No Fluorescence Signal | Wrong Isomer Used | Verify you are using 1,4-NDA, not 2,3-NDA. |

| pH Mismatch | Hydrazone formation is acid-catalyzed but requires neutral species.[1] Try pH 5.0–7.4. | |

| High Background | Probe Aggregation | 1,4-NDA is hydrophobic.[1] Increase DMSO/EtOH content to 20-30%. |

| Slow Response | Low Temperature | Increase incubation to 37°C or 50°C. |

| Interference | Primary Amines | 1,4-NDA is relatively selective for hydrazine, but high concentrations of amines can interfere.[1] Use a kinetic discrimination (hydrazine reacts faster). |

References

-

Hydrazine Detection Mechanism

-

Naphthalene-based fluorescent probe for on-site detection of hydrazine in the environment.[1]

-

Source:

-

-

Synthesis & Building Block Utility

-

Comparative Amine Reagent (2,3-NDA)

- Comparative study of naphthalene-2,3-dicarboxaldehyde and o-phthalaldehyde fluorogenic reagents.

-

Source:

-

General Properties

- Naphthalene-1,4-dicarbaldehyde Structure and Properties.

-

Source: [7]

Sources

- 1. esdmedikal.com [esdmedikal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The use of naphthalene-2,3-dicarboxaldehyde for the analysis of primary amines using high-performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 38153-01-4: naphthalene-1,4-dicarbaldehyde [cymitquimica.com]

- 7. Naphthalene-1,4-dicarbaldehyde | C12H8O2 | CID 14079445 - PubChem [pubchem.ncbi.nlm.nih.gov]

Naphthalene-1,4-dicarbaldehyde: A Versatile Precursor for the Synthesis of Novel Macrocyclic Compounds

Introduction: The Strategic Importance of Naphthalene-1,4-dicarbaldehyde in Macrocycle Synthesis

Naphthalene-1,4-dicarbaldehyde, a bifunctional aromatic aldehyde, has emerged as a pivotal building block in the field of supramolecular chemistry and drug discovery. Its rigid naphthalene core and the presence of two reactive aldehyde groups at the 1 and 4 positions provide a unique scaffold for the construction of a diverse array of macrocyclic compounds.[1] These macrocycles, characterized by their large ring structures, are of significant interest due to their potential to exhibit selective binding properties, catalytic activity, and a wide range of biological functions, including anticancer and anti-inflammatory activities.[2] The naphthalene moiety, being a lipophilic group, can enhance the ability of these macrocycles to penetrate biological membranes, a desirable characteristic in drug design.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of naphthalene-1,4-dicarbaldehyde in the synthesis of macrocyclic compounds. We will delve into the mechanistic principles, provide detailed experimental protocols for the synthesis of a representative macrocycle, and discuss the critical parameters that govern the success of these reactions.

Core Synthetic Strategy: Schiff Base Condensation

The most prevalent and efficient method for constructing macrocycles from naphthalene-1,4-dicarbaldehyde is through Schiff base condensation with suitable diamines.[4] This reaction involves the nucleophilic attack of the primary amine groups of the diamine on the electrophilic carbonyl carbons of the aldehyde, followed by the elimination of water to form a diimine-linked macrocycle. The reversible nature of imine bond formation allows for thermodynamic control over the reaction, often leading to the self-assembly of the most stable macrocyclic architecture.[5]

The size of the resulting macrocycle, typically a [2+2] or [3+3] condensation product, is influenced by several factors including the geometry of the diamine, the choice of solvent, and the potential use of metal templates.[6]

Mechanistic Insights: The Path to Macrocyclization